SGX201
Description
Properties
Molecular Formula |
C21H22F2N2O3S |
|---|---|
Appearance |
Solid powder |
Synonyms |
SGX201; SGX201; SGX 201. DOR201; DOR-201; DOR 201.; NONE |
Origin of Product |
United States |
Elucidation of Molecular and Cellular Mechanisms of Action
Transcriptional Regulation of Gene Expression
The core mechanism by which SGX201 exerts its effects involves the modulation of gene transcription. Its active metabolite, 17-BMP, binds to the glucocorticoid receptor (GR), initiating a cascade of events that profoundly influence the expression of numerous genes involved in inflammatory and immune responses. drugbank.comnih.govnih.govnih.gov
Upon binding of 17-BMP in the cytoplasm, the glucocorticoid receptor undergoes a conformational change, dissociates from chaperone proteins, and then dimerizes. drugbank.comnih.govnih.gov This activated GR dimer subsequently translocates into the cell nucleus, where it directly interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs). drugbank.comnih.govnih.gov These GREs are typically located in the promoter regions of glucocorticoid-responsive genes. The binding of the GR to GREs is a dynamic process, characterized by rapid association and dissociation. nih.gov This dynamic interaction facilitates the recruitment of other GR molecules, enhancing chromatin accessibility and ultimately up-regulating the steady-state association of GR on the promoters of target genes, a mechanism referred to as "assisted loading". nih.gov
The binding of the activated glucocorticoid receptor to GREs can lead to either the activation (positive GREs) or repression (negative GREs) of gene transcription. When GR binds to positive GREs, it typically promotes the transcription of anti-inflammatory genes. For instance, corticosteroids, acting through the GR, are known to increase the transcription of genes encoding anti-inflammatory proteins such as lipocortin-1 (also known as Annexin A1) and interleukin-10 (IL-10). drugbank.comnih.gov This direct transcriptional activation contributes significantly to the anti-inflammatory profile of this compound. Conversely, the GR can also bind to negative GREs or interfere with the transcriptional machinery of other genes, leading to transcriptional repression.
Table 1: Relative Glucocorticoid Receptor Binding Affinity of Beclomethasone (B1667900) Derivatives
| Compound | Relative Binding Affinity to Human Glucocorticoid Receptor (vs. Beclomethasone Dipropionate) |
| Beclomethasone Dipropionate (this compound) | 1x (reference) drugbank.comnih.gov |
| Beclomethasone 17-Monopropionate (17-BMP) | ~25x drugbank.comnih.gov |
| Dexamethasone (B1670325) | ~2x (17-BMP is approximately 13 times higher than dexamethasone) drugbank.comnih.gov |
Beyond direct DNA binding, a crucial aspect of this compound's mechanism involves the activated GR's ability to modulate the activity of other transcription factors through direct protein-protein interactions. nih.gov This "transrepression" mechanism is particularly important for the anti-inflammatory effects of glucocorticoids, as it allows them to suppress the expression of numerous pro-inflammatory genes without direct GRE binding.
This compound, through its active metabolite 17-BMP and subsequent GR activation, potently inhibits the Nuclear Factor-Kappa B (NF-κB) signaling pathway. nih.govsigmaaldrich.com NF-κB is a pivotal transcription factor that regulates the expression of over 500 genes involved in inflammation, immune responses, and cell survival. nih.govwikipedia.org The activated GR interferes with NF-κB activity primarily by direct protein-protein interaction, often involving the sequestration of NF-κB subunits (e.g., p65) in the cytoplasm or the nucleus. wikipedia.org This interaction prevents NF-κB from translocating to the nucleus, binding to its DNA recognition sites (κB elements), and recruiting coactivator molecules essential for gene transcription. nih.govwikipedia.org Consequently, the expression of numerous pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules, is significantly suppressed. drugbank.comnih.govnih.gov
Similar to its interaction with NF-κB, the activated glucocorticoid receptor, influenced by this compound, also modulates the activity of Activator Protein-1 (AP-1). AP-1 is another critical transcription factor complex involved in regulating genes associated with inflammation, cell proliferation, and differentiation. The GR can inhibit AP-1 activity through a "tethering" mechanism, where direct protein-protein interactions between GR and AP-1 components (e.g., c-Fos, c-Jun) interfere with AP-1's ability to bind to its specific DNA recognition sequences or to recruit necessary transcriptional coactivators. This cross-talk leads to the repression of AP-1-dependent pro-inflammatory gene expression. wikipedia.org
Chromatin Remodeling and Epigenetic Modifications
Impact on Histone Acetyltransferase (HAT) Activity
This compound, through its active metabolite 17-BMP, influences histone acetyltransferase (HAT) activity. Glucocorticoid receptors (GR), when activated by compounds like 17-BMP, directly inhibit the activity of HATs, such as CREB binding protein (CBP)-associated HAT activity nih.gov. This inhibition prevents the acetylation of specific histone lysine (B10760008) residues, which is typically associated with the activation of inflammatory gene expression. Studies have shown that glucocorticoids can repress interleukin-1β (IL-1β)-stimulated histone H4 acetylation on lysines 8 and 12 nih.gov. This direct inhibition of HAT activity represents a crucial mechanism by which this compound exerts its anti-inflammatory effects by reducing the transcriptional machinery required for pro-inflammatory gene expression.
Table 1: Impact of Glucocorticoids on Histone H4 Acetylation
| Stimulus | Histone H4 Acetylation Target Lysines | Effect on HAT Activity | Gene Expression Consequence | Reference |
| IL-1β | K8, K12 | Stimulation | Pro-inflammatory gene activation | nih.gov |
| Dexamethasone (GC) | K5, K16 (direct), K8, K12 (repression) | Direct inhibition of CBP-associated HAT activity | Repression of IL-1β-stimulated inflammatory genes | nih.gov |
Recruitment and Role of Histone Deacetylase 2 (HDAC2)
Beyond direct HAT inhibition, the activated glucocorticoid receptor also plays a pivotal role in recruiting histone deacetylase 2 (HDAC2) to specific transcriptional complexes nih.gov. HDAC2 is a member of the class I mammalian histone deacetylases, enzymes that catalyze the removal of acetyl groups from lysine residues on core histones (H2A, H2B, H3, and H4) and other cellular proteins uniprot.orgactivemotif.com. This deacetylation leads to chromatin condensation, thereby repressing gene transcription uniprot.org. The recruitment of HDAC2 to complexes like the p65-CBP HAT complex by the glucocorticoid receptor further contributes to the anti-inflammatory action of this compound by actively removing acetyl marks from histones, leading to the silencing of pro-inflammatory genes nih.gov. This mechanism does not involve the de novo synthesis of HDAC protein but rather its active recruitment to the site of gene transcription nih.gov.
Table 2: Role of HDAC2 in Glucocorticoid-Mediated Gene Repression
| Mechanism | Effect on Histones | Transcriptional Outcome | Reference |
| Glucocorticoid Receptor (GR) recruitment of HDAC2 | Deacetylation of lysine residues (e.g., H4 K8, K12) | Repression of pro-inflammatory gene expression | nih.gov |
Modulation of Inflammatory Cell Function at the Cellular Level
This compound broadly suppresses the actions of various inflammatory cells, thereby attenuating inflammatory responses drugbank.com.
Suppression of Immune Cell Activation and Recruitment
Glucocorticoids, such as this compound's active metabolite, promote an anti-inflammatory state by acting upon almost every immune cell type frontiersin.org. This involves inhibiting their activation, proliferation, and recruitment to sites of inflammation frontiersin.orgstemcell.comfrontiersin.org.
Effects on Mast Cells, Eosinophils, Basophils, Lymphocytes, Macrophages, and Neutrophils
This compound suppresses the functions of key inflammatory cells, including mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils drugbank.com.
Mast Cells and Basophils: These granulocytes are crucial in allergic and anaphylactic responses, releasing preformed mediators like histamine (B1213489) upon activation mdpi.comthermofisher.comdovepress.com. This compound's action helps to suppress their activation and subsequent degranulation, reducing the initial inflammatory cascade drugbank.com.
Eosinophils: Known for their role in parasitic infections and allergic diseases, eosinophils release cationic proteins and can modulate immune responses by producing cytokines like IL-4 and IL-10 thermofisher.com. This compound helps to suppress their activity, thereby mitigating allergic and inflammatory reactions drugbank.com.
Lymphocytes (T and B cells): Lymphocytes are central to adaptive immunity leinco.com. Glucocorticoids can suppress the activation and proliferation of T cells, including helper T cells and cytotoxic T cells, and can also inhibit B cell inflammatory responses frontiersin.orgstemcell.comfrontiersin.orgfrontiersin.orgcellsignal.com. This broad suppression limits the adaptive immune response that contributes to chronic inflammation frontiersin.org.
Macrophages: These phagocytic cells are critical in chronic inflammation, engulfing foreign material and acting as antigen-presenting cells teachmesurgery.com. This compound promotes an anti-inflammatory state in macrophages by inhibiting adhesion, apoptosis, and oxidative burst, while promoting phagocytosis and motility frontiersin.org. They also reduce the secretion of inflammatory mediators from macrophages drugbank.comfrontiersin.orgnih.govelifesciences.org.
Neutrophils: As first responders in innate immunity, neutrophils ingest harmful particles and modulate inflammation thermofisher.comleinco.com. This compound acts upon neutrophil function by inhibiting their rolling, adhesion, and activation, thus limiting their infiltration and pro-inflammatory actions at the site of inflammation frontiersin.org.
Table 3: this compound's Effects on Inflammatory Cells
| Cell Type | Role in Inflammation | This compound's Effect (via Glucocorticoid Action) | Reference |
| Mast Cells | Release histamine, eicosanoids; allergic responses | Suppression of activation and degranulation | drugbank.commdpi.comthermofisher.comdovepress.com |
| Eosinophils | Allergic diseases, parasitic infections, cytokine release | Suppression of activity | drugbank.comthermofisher.com |
| Basophils | Allergic responses, histamine release | Suppression of activation and degranulation | drugbank.commdpi.comthermofisher.comdovepress.com |
| Lymphocytes | Adaptive immunity, T cell activation, B cell responses | Inhibition of activation and proliferation | drugbank.comfrontiersin.orgstemcell.comfrontiersin.orgfrontiersin.orgcellsignal.com |
| Macrophages | Phagocytosis, antigen presentation, mediator release | Promotes anti-inflammatory state, inhibits pro-inflammatory functions | drugbank.comfrontiersin.orgteachmesurgery.comnih.govelifesciences.org |
| Neutrophils | First responders, phagocytosis, inflammation modulation | Inhibition of rolling, adhesion, activation | drugbank.comfrontiersin.org |
Inhibition of Pro-inflammatory Mediator Release
This compound inhibits the release of various pro-inflammatory mediators, which are signaling molecules secreted by immune cells that promote inflammation drugbank.comwikipedia.org.
Regulation of Histamine, Eicosanoids, and Leukotrienes
This compound's mechanism of action includes the regulation of key pro-inflammatory mediators such as histamine, eicosanoids, and leukotrienes drugbank.com.
Histamine: A preformed mediator primarily released by mast cells and basophils, histamine is a potent vasodilator and contributes to the immediate inflammatory response dovepress.compharmacologyeducation.org. By suppressing mast cell and basophil activation, this compound indirectly reduces histamine release drugbank.com.
Eicosanoids: These lipid-derived molecules, including prostaglandins, thromboxanes, and leukotrienes, are synthesized from arachidonic acid and are central to inflammatory processes dovepress.compharmacologyeducation.orgfrontiersin.org. This compound's broad anti-inflammatory effects likely involve the modulation of pathways leading to eicosanoid synthesis, although specific direct inhibition details for this compound on eicosanoid synthesis enzymes (like COX or LOX) are not explicitly detailed in the provided search results for this compound itself. However, as a glucocorticoid, it is known that glucocorticoids inhibit phospholipase A2, an enzyme critical for the release of arachidonic acid, thereby reducing the precursor for eicosanoid synthesis.
Leukotrienes: These are a class of eicosanoids, primarily produced by leukocytes (e.g., mast cells, macrophages, eosinophils, and basophils), that act as potent mediators of inflammation, particularly in airway inflammation and allergic reactions dovepress.compharmacologyeducation.orgfrontiersin.orgnih.gov. This compound's suppression of these immune cells directly contributes to the inhibition of leukotriene production and release drugbank.com. Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are particularly relevant in asthma and allergic rhinitis dovepress.compharmacologyeducation.org.
Table 4: this compound's Regulation of Pro-inflammatory Mediators
| Mediator | Source Cells | Role in Inflammation | This compound's Effect (via Glucocorticoid Action) | Reference |
| Histamine | Mast cells, Basophils | Vasodilation, increased vascular permeability, allergic reactions | Reduced release by suppressing cell activation | drugbank.comdovepress.compharmacologyeducation.org |
| Eicosanoids | Leukocytes, platelets, endothelium, macrophages | Pro-inflammatory lipid mediators (e.g., prostaglandins, leukotrienes) | Modulation of synthesis pathways (indirectly via PLA2 inhibition) | drugbank.comdovepress.compharmacologyeducation.orgfrontiersin.org |
| Leukotrienes | Mast cells, Macrophages, Eosinophils, Basophils | Potent inflammatory mediators, especially in allergic/airway inflammation | Inhibition of production and release by suppressing source cells | drugbank.comdovepress.compharmacologyeducation.orgfrontiersin.orgnih.gov |
Control of Cytokine and Chemokine Production
This compound, a proprietary formulation of beclomethasone 17,21-dipropionate (BDP), exerts its anti-inflammatory effects largely through the modulation of cytokine and chemokine production. As a corticosteroid, BDP, and its active metabolite beclomethasone 17-monopropionate (17-BMP), inhibit the synthesis and release of various pro-inflammatory mediators by suppressing inflammatory cell actions and gene expression drugbank.comnih.govcapes.gov.brfda.govplos.org. This mechanism involves the direct inhibitory interaction between activated glucocorticoid receptors and pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) drugbank.comnih.gov.
Research findings highlight BDP's capacity to significantly reduce the production of key pro-inflammatory cytokines and chemokines across various cellular contexts. In studies involving human keratinocytes, betamethasone (B1666872) (BDP) demonstrated inhibitory effects on the secretion of several cytokines. Specifically, it inhibited interleukin-8 (IL-8) secretion by 44% compared to vehicle control, and interleukin-6 (IL-6) secretion by 38% core.ac.ukresearchgate.net. Furthermore, betamethasone alone reduced interleukin-17C (IL-17C) secretion by 56% and interleukin-20 (IL-20) secretion by 60% in these cells core.ac.ukresearchgate.net.
The active metabolite, 17-BMP, has been shown to potently inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) and IL-6 in human lung macrophages, achieving over 70% inhibition in a concentration-dependent manner, with maximal effects observed between 10 and 100 nM plos.org. While 17-BMP also inhibited the chemokine C-X-C motif ligand 8 (CXCL8, also known as IL-8), its inhibitory effect was less pronounced compared to TNF-α and IL-6, showing approximately 50% inhibition at the mRNA level for CXCL8 versus 80% for TNF-α at 100 nM plos.org.
In an ex vivo human model of severe eosinophilic asthma using isolated bronchi, beclomethasone dipropionate (BDP) in a fixed-dose combination (BDP/FF/GB) significantly reduced the release of numerous inflammatory mediators. A medium dose of the combination reduced IL-4 by 19.31%, IL-5 by 11.15%, IL-6 by 55.80%, IL-33 by 22.12%, and TNF-α by 22.48%. A higher dose of the same combination demonstrated even greater reductions, inhibiting IL-4 by 40.35%, IL-5 by 44.89%, IL-6 by 67.64%, IL-13 by 29.60%, IL-17 by 30.19%, IL-33 by 42.90%, and TNF-α by 37.88% atsjournals.org. These findings underscore this compound's role in broadly suppressing the inflammatory cascade by controlling the production of a wide array of cytokines and chemokines.
Table 1: Inhibitory Effects of Beclomethasone Dipropionate (BDP) and its Metabolite (17-BMP) on Cytokine and Chemokine Production
| Inflammatory Mediator | Cell Type / Model | Compound (Concentration) | Observed Effect (Inhibition/Reduction) | Source |
| IL-8 | Human Keratinocytes | Betamethasone (BDP) | 44% inhibition of secretion | core.ac.ukresearchgate.net |
| IL-6 | Human Keratinocytes | Betamethasone (BDP) | 38% inhibition of secretion | core.ac.ukresearchgate.net |
| IL-17C | Human Keratinocytes | Betamethasone (BDP) | 56% inhibition of secretion | core.ac.ukresearchgate.net |
| IL-20 | Human Keratinocytes | Betamethasone (BDP) | 60% inhibition of secretion | core.ac.ukresearchgate.net |
| TNF-α | Human Lung Macrophages | 17-BMP (10-100 nM) | >70% inhibition of release | plos.org |
| IL-6 | Human Lung Macrophages | 17-BMP (10-100 nM) | >70% inhibition of release | plos.org |
| CXCL8 (IL-8) | Human Lung Macrophages | 17-BMP (10-100 nM) | Less pronounced inhibition; ~50% at mRNA level (100 nM) | plos.org |
| IL-4 | Human Isolated Bronchi | MD BDP/FF/GB | 19.31% reduction of release | atsjournals.org |
| IL-5 | Human Isolated Bronchi | MD BDP/FF/GB | 11.15% reduction of release | atsjournals.org |
| IL-6 | Human Isolated Bronchi | MD BDP/FF/GB | 55.80% reduction of release | atsjournals.org |
| IL-33 | Human Isolated Bronchi | MD BDP/FF/GB | 22.12% reduction of release | atsjournals.org |
| TNF-α | Human Isolated Bronchi | MD BDP/FF/GB | 22.48% reduction of release | atsjournals.org |
| IL-4 | Human Isolated Bronchi | HD BDP/FF/GB | 40.35% reduction of release | atsjournals.org |
| IL-5 | Human Isolated Bronchi | HD BDP/FF/GB | 44.89% reduction of release | atsjournals.org |
| IL-6 | Human Isolated Bronchi | HD BDP/FF/GB | 67.64% reduction of release | atsjournals.org |
| IL-13 | Human Isolated Bronchi | HD BDP/FF/GB | 29.60% reduction of release | atsjournals.org |
| IL-17 | Human Isolated Bronchi | HD BDP/FF/GB | 30.19% reduction of release | atsjournals.org |
| IL-33 | Human Isolated Bronchi | HD BDP/FF/GB | 42.90% reduction of release | atsjournals.org |
| TNF-α | Human Isolated Bronchi | HD BDP/FF/GB | 37.88% reduction of release | atsjournals.org |
Preclinical Pharmacological and Biological Investigations
In Vitro Experimental Models for Mechanistic Studies
Two-Dimensional (2D) and Three-Dimensional (3D) Cell Culture Systems
Immortalized human intestinal epithelial cell lines, such as Caco-2 and HT-29, are foundational tools for investigating the anti-inflammatory effects of SGX201's active compound, BDP. These cell lines, when grown as monolayers, mimic key features of the intestinal barrier. nih.govnih.gov An inflammatory state can be induced in these cells by exposure to bacterial components like lipopolysaccharide (LPS) or a cocktail of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ). nih.govmdpi.comresearchgate.net
In studies involving similar corticosteroids like budesonide (B1683875), the Caco-2 cell line has been instrumental. When Caco-2 cells are exposed to inflammatory stimuli, they exhibit increased secretion of chemokines—small proteins that attract immune cells. Specifically, the expression of interleukin-8 (IL-8) and Epithelial-Neutrophil Activating Peptide 78 (ENA-78) is upregulated. nih.gov Treatment with budesonide has been shown to dose-dependently decrease the mRNA levels of both IL-8 and ENA-78. nih.gov Furthermore, inflammatory conditions typically compromise the integrity of the epithelial barrier, which can be measured as a decrease in transepithelial electrical resistance (TEER). Corticosteroid treatment has been demonstrated to counteract this reduction in TEER, indicating a direct protective effect on the intestinal epithelial barrier. nih.gov These models allow for the quantitative assessment of this compound's ability to suppress inflammatory markers and preserve barrier function.
Table 1: Effect of Budesonide on Inflammatory Markers in Caco-2 Cells
| Treatment Condition | Key Inflammatory Marker | Observed Effect | Reference |
|---|---|---|---|
| Inflammatory Stimulus (e.g., LPS) | IL-8 mRNA | Upregulation | nih.gov |
| Inflammatory Stimulus + Budesonide | IL-8 mRNA | Dose-dependent decrease | nih.gov |
| Inflammatory Stimulus | ENA-78 mRNA | Upregulation | nih.gov |
| Inflammatory Stimulus + Budesonide | ENA-78 mRNA | Dose-dependent decrease | nih.gov |
| Inflammatory Stimulus | Transepithelial Electrical Resistance (TEER) | Reduction | nih.gov |
To better replicate the complex cellular crosstalk of the intestine, co-culture systems are employed. These models typically involve growing intestinal epithelial cells (like Caco-2 or a combination of Caco-2 and mucus-producing HT29-MTX cells) on a permeable membrane in a Transwell® system, with immune cells such as macrophages or dendritic cells cultured in the lower compartment. nih.govnih.govnih.gov This setup allows for communication between the cell types through shared media and secreted factors, mimicking the interaction between the intestinal epithelium and underlying lamina propria immune cells.
For instance, a tri-culture model using Caco-2 and HT29-MTX epithelial cells with THP-1 monocyte-derived macrophages can be used to simulate an inflamed intestinal mucosa. nih.gov In such systems, inflammatory stimuli can be introduced to the immune cells, which then release mediators that affect the epithelial barrier. The efficacy of anti-inflammatory compounds can be evaluated by their ability to modulate this interaction. Studies with the corticosteroid budesonide in a co-culture of Caco-2 cells and LPS-stimulated macrophages demonstrated a more pronounced upregulation of chemokines compared to models without direct cell-cell contact, highlighting the importance of this crosstalk. nih.gov The application of the corticosteroid to the epithelial layer effectively reduced the inflammatory gene expression, showing a direct action on the epithelial cells even in the presence of signals from immune cells. nih.gov These models are invaluable for assessing how this compound can disrupt the inflammatory feedback loop between epithelial and immune cells.
Organoid and Organ-on-Chip Technologies for Complex Tissue Mimicry
Patient-derived intestinal organoids represent a significant advancement in in vitro modeling. These three-dimensional structures are grown from intestinal stem cells and self-organize to include multiple cell types (e.g., enterocytes, goblet cells, Paneth cells) arranged in a crypt-villus architecture that closely mirrors the native human intestine. nih.govnih.gov
To study the effects of corticosteroids in a disease-relevant context, organoids derived from patients with Crohn's disease can be used. nih.govnih.gov An inflammatory microenvironment is simulated by treating the organoids with a cytokine cocktail (TNF-α, IFN-γ, and IL-1β), which has been shown to significantly disrupt the organoid's epithelial barrier. nih.govnih.gov Research using the corticosteroid prednisolone (B192156) demonstrated that it could directly counteract this cytokine-induced barrier dysfunction. nih.govnih.gov On a molecular level, the cytokine mix was found to increase the expression of the pore-forming protein Claudin-2 (CLDN-2) and decrease the expression of the barrier-forming proteins E-cadherin and Ig-like domain-containing receptor 1 (ILDR-1). nih.govnih.gov Prednisolone treatment ameliorated these changes, restoring the expression of these critical junctional proteins. nih.govnih.gov This indicates that a primary mechanism of this compound is likely the direct strengthening of the epithelial barrier by modulating the expression of tight and adherens junction components.
Biochemical Assays for Enzyme Activity and Signaling Pathway Analysis
The anti-inflammatory effects of this compound's active metabolite are mediated through its interaction with intracellular glucocorticoid receptors, which subsequently modulate downstream signaling pathways. Key inflammatory pathways implicated in intestinal inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. consensus.appfrontiersin.org
Biochemical assays are used to quantify the activation of these pathways. For example, Western blot analysis can measure the phosphorylation status of key signaling proteins. In the context of intestinal organoids treated with inflammatory cytokines, the corticosteroid prednisolone was shown to inhibit the phosphorylation of Myosin Light Chain Kinase (MLCK) and Signal Transducer and Activator of Transcription 1 (STAT1). nih.govnih.gov Both MLCK and STAT1 are involved in the regulation of epithelial barrier permeability, and their inhibition by prednisolone contributes to its barrier-protective effects. nih.govnih.gov Given that this compound is a potent corticosteroid, it is expected to similarly inhibit these pro-inflammatory signaling cascades in intestinal epithelial cells. The suppression of the NF-κB pathway is a hallmark of corticosteroid action and is a critical mechanism for reducing the production of inflammatory cytokines like IL-6 and IL-8. consensus.appmdpi.com
Table 2: Effect of Prednisolone on Signaling Pathways in Cytokine-Treated Intestinal Organoids
| Signaling Pathway Component | Effect of Cytokine Cocktail | Effect of Prednisolone Treatment | Reference |
|---|---|---|---|
| Myosin Light Chain Kinase (MLCK) | Increased Phosphorylation | Ameliorated Increase | nih.govnih.gov |
Gene Expression Profiling and Proteomic Analysis in Response to this compound
To obtain a comprehensive understanding of the molecular changes induced by this compound, high-throughput techniques like gene expression profiling and proteomics are utilized. These methods allow for the simultaneous analysis of thousands of genes and proteins, providing an unbiased view of the cellular response to the drug.
Gene expression analysis, often performed using quantitative real-time PCR (qRT-PCR) or microarrays, can detail the transcriptional changes in intestinal epithelial cells following treatment. For example, in studies with prednisolone on intestinal organoids, qRT-PCR was used to confirm that the drug restored the mRNA expression levels of key junctional protein genes, including CLDN2, E-cadherin, and ILDR1, which were dysregulated by inflammatory stimuli. nih.gov
Proteomic analysis, using techniques like mass spectrometry, can identify and quantify changes in the abundance of proteins involved in inflammation and barrier function. Western blotting and immunofluorescence staining serve as targeted proteomic methods to validate these findings. In the organoid model, these techniques confirmed that prednisolone treatment normalized the protein levels of CLDN-2, E-cadherin, and ILDR-1, consistent with the gene expression data. nih.govnih.gov Such analyses are critical to confirm that the transcriptional changes induced by this compound translate into functional alterations at the protein level, ultimately leading to the restoration of intestinal homeostasis.
In Vivo Non-Human Animal Models for Biological Evaluation
This compound is an oral, time-release formulation of beclomethasone (B1667900) dipropionate (BDP), a topically active corticosteroid designed for local effect on inflamed gastrointestinal tissue. prnewswire.comsoligenix.com Its development has been focused on treating inflammatory conditions of the gut, particularly radiation-induced injury. prnewswire.com While clinical studies and patents for this compound exist, detailed public-domain literature describing its evaluation in specific non-human animal models as per the following methodologies is limited. The subsequent sections outline the established preclinical frameworks used for evaluating agents intended for gastrointestinal inflammatory conditions.
Preclinical platforms are crucial for evaluating therapeutic countermeasures for radiation-induced gastrointestinal syndrome (RIGS), a significant factor in radiation therapy for abdominal cancers and a concern in radiological emergencies. prnewswire.comnih.gov These models are designed to replicate the complex pathophysiology of radiation damage to the intestines.
To accurately mimic the clinical scenario of radiotherapy for abdominal tumors, modern preclinical studies employ precision radiation targeting. nih.gov Image-guided systems, such as the Small Animal Radiation Research Platform (SARRP), utilize techniques like cone-beam CT (CBCT) to deliver focused doses of radiation to specific intestinal segments in animal models, often mice. nih.gov This methodology allows researchers to study the effects of localized radiation on the gut while minimizing systemic effects like hematopoietic syndrome, which can confound results. nih.govnih.gov This precision is vital for creating reproducible models of radiation-induced intestinal injury to test potential radioprotectors. While this compound is developed for this indication, specific preclinical studies detailing the use of these precise irradiation methodologies in its evaluation are not available in the reviewed literature.
Radiation exposure triggers a cascade of inflammatory responses in the gastrointestinal tract. mdpi.com Animal models are essential for assessing how potential therapeutics modulate these responses.
Acute Response: The acute phase is characterized by the death of epithelial cells in the intestinal crypts, leading to mucosal barrier breakdown, edema, and infiltration of inflammatory cells such as neutrophils. noblelifesci.comcriver.com Preclinical assessment involves quantifying these changes through histological analysis and measuring levels of pro-inflammatory cytokines like IL-1β and IL-6 in intestinal tissue. mdpi.com
Chronic Response: Chronic injury can manifest as persistent inflammation, which may lead to significant tissue damage. The evaluation of chronic responses involves long-term monitoring of animal models for sustained inflammatory markers and histopathological changes.
Although this compound, as an oral formulation of the corticosteroid BDP, is designed to locally suppress these inflammatory responses, specific data from animal models quantifying its effect on acute and chronic inflammatory markers following radiation exposure is not detailed in the available literature. soligenix.comprnewswire.com
A long-term consequence of chronic inflammation from radiation injury is pathological tissue remodeling, leading to fibrosis. nih.gov This involves excessive deposition of extracellular matrix components, such as collagen, which can impair organ function. In animal models, the evaluation of fibrosis includes:
Histological Staining: Techniques like Masson's trichrome or Sirius red staining are used to visualize and quantify collagen deposition in intestinal sections.
Immunohistochemistry: This method detects the presence of specific fibrosis-related proteins, such as alpha-smooth muscle actin (α-SMA), a marker for myofibroblasts which are key cells in fibrosis development.
Gene Expression Analysis: Quantitative PCR (qPCR) can measure the mRNA levels of profibrotic genes, including transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs). nih.gov
While this compound's anti-inflammatory action is intended to mitigate the downstream effects that lead to fibrosis, specific preclinical data demonstrating its impact on these tissue remodeling and fibrosis markers in radiation injury models were not found in the reviewed search results.
Beyond radiation injury, other models of gut inflammation are widely used to test anti-inflammatory compounds. These are particularly relevant for conditions like Inflammatory Bowel Disease (IBD), which includes Ulcerative Colitis and Crohn's Disease. nih.gov Oral BDP, the active component of this compound, has been studied for its efficacy in IBD. nih.govnih.govresearchgate.net
Chemically-induced colitis models are standard tools in IBD research due to their simplicity and reproducibility. noblelifesci.com
Dextran Sulfate Sodium (DSS) Model: DSS is administered in drinking water and is directly toxic to colonic epithelial cells, disrupting the mucosal barrier and leading to an acute, neutrophil-dominated inflammation that mimics aspects of human ulcerative colitis. noblelifesci.comcriver.com The severity can be controlled by adjusting the DSS concentration and duration of administration. sygnaturediscovery.com
Trinitrobenzene Sulfonic Acid (TNBS) Model: TNBS is administered intrarectally with ethanol. It acts as a hapten, modifying colonic proteins and inducing a T-cell-mediated immune response. This results in transmural inflammation, a characteristic feature of Crohn's disease. researchgate.net
These models are frequently used to evaluate the efficacy of new therapeutic agents by measuring outcomes such as weight loss, stool consistency, and histological scores of inflammation. criver.com Despite the relevance of these models for testing a topically active corticosteroid like BDP, specific preclinical studies detailing the evaluation of the this compound formulation in DSS or TNBS colitis models are not described in the available literature.
Due to a lack of specific quantitative data from preclinical animal studies on this compound in the publicly available literature, no data tables could be generated.
Application in Other Preclinical Models of Inflammation (e.g., Inflammatory Bowel Disease Models)
Genetically Engineered Animal Models of Inflammation
There is no publicly available research detailing the use of this compound in genetically engineered animal models of inflammation. Scientific literature provides extensive information on various genetically engineered mouse models used to study inflammatory bowel disease (IBD) and other inflammatory conditions. These models have been crucial in understanding the complex mechanisms of inflammation and for the development of new therapeutic strategies. However, specific studies outlining the evaluation of this compound in such models have not been published.
Assessment of Pharmacodynamic Biomarkers in Preclinical Studies
Detailed information on the specific pharmacodynamic biomarkers assessed during the preclinical evaluation of this compound is not available in published literature. Pharmacodynamic biomarkers are crucial in drug development to provide proof of concept for target engagement and to aid in the selection of dose and schedule for clinical trials. While the general importance of such biomarkers in cancer therapeutics and immuno-oncology is well-documented, the specific markers used to measure the biological effects of this compound at a preclinical level have not been publicly disclosed.
Comparative Analysis of this compound Effects Across Diverse Animal Models
There are no published studies that provide a comparative analysis of the effects of this compound across different animal models. Such studies are important to understand the consistency and potential species-specific differences in a drug's efficacy and mechanism of action. While a related compound, SGX202, has shown preliminary preclinical results in a canine model for gastrointestinal acute radiation syndrome, there is no indication of similar or comparative studies for this compound prnewswire.comsoligenix.com.
Chemical Biology and Structure Activity Relationships Sar of Beclomethasone Dipropionate Derivatives
Synthetic Approaches for Beclomethasone (B1667900) Dipropionate and its Analogs
The synthesis of beclomethasone dipropionate and its derivatives can be achieved through various chemical and biotechnological routes. A common industrial synthesis starts from a readily available steroid intermediate. For instance, a scalable synthesis of BDP has been reported starting from 16β-methyl epoxide. This process involves a series of chemical transformations to introduce the necessary functional groups, including the chlorine atom at the C9 position, the hydroxyl group at C11, and the propionate (B1217596) esters at C17 and C21.
Another approach combines microbial transformation with chemical synthesis. This chemo-biocatalytic method can offer advantages in terms of stereoselectivity and milder reaction conditions for certain steps, such as hydroxylation. For example, a microbial hydroxylation step can be employed to introduce the C11-hydroxyl group with high specificity.
The synthesis of BDP analogs with modifications at various positions of the steroid nucleus allows for the exploration of the SAR and the development of new derivatives with improved properties. These synthetic strategies often involve protecting group chemistry to selectively modify specific positions on the steroid scaffold.
Rational Design of Beclomethasone Dipropionate Derivatives for Enhanced Properties
The rational design of beclomethasone dipropionate derivatives is guided by the goal of maximizing topical anti-inflammatory potency while minimizing systemic absorption and associated adverse effects. A key aspect of BDP's design is its nature as a prodrug. drugbank.com BDP itself has a relatively low binding affinity for the glucocorticoid receptor. drugbank.com However, upon administration, it is rapidly hydrolyzed by esterases in tissues to its active metabolite, beclomethasone-17-monopropionate (17-BMP). drugbank.comnih.gov This active form exhibits a significantly higher affinity for the GR, approximately 13 times that of dexamethasone (B1670325), a potent corticosteroid. nih.gov This targeted activation in situ contributes to its therapeutic efficacy.
The steroid nucleus of beclomethasone has been systematically modified to enhance its glucocorticoid activity. Key modifications include:
C9 Position: The introduction of a halogen atom, specifically a chlorine atom in the α-configuration (9α-chloro), significantly enhances the glucocorticoid and anti-inflammatory activity of the molecule. uomustansiriyah.edu.iq This is a common strategy employed in the design of potent synthetic corticosteroids.
C11 Position: The presence of a hydroxyl group in the β-configuration (11β-hydroxyl) is crucial for glucocorticoid activity. nih.gov Modifications at this position, such as its removal or conversion to a keto group, generally lead to a significant decrease in potency. nih.gov
C21 Position: The esterification of the hydroxyl group at the C21 position with a propionate group contributes to the lipophilicity of the molecule, which can influence its absorption and distribution. nih.gov The C21 ester is also a site of hydrolysis to the active 17-BMP. nih.gov The nature of the ester at C21 can be varied to modulate the pharmacokinetic properties of the derivative.
Halogen Substituents: The 9α-chloro group in beclomethasone is a key contributor to its high glucocorticoid potency. uomustansiriyah.edu.iq Halogenation at this position is a well-established strategy in corticosteroid design to increase anti-inflammatory activity. researchgate.net
Alkyl Substituents: The 16β-methyl group in beclomethasone plays a crucial role in minimizing the mineralocorticoid activity of the compound. nih.gov Mineralocorticoid effects, such as sodium and water retention, are undesirable side effects of corticosteroids. The presence of the 16β-methyl group effectively separates the potent glucocorticoid activity from significant mineralocorticoid receptor activation.
The following table summarizes the influence of key structural features on the activity of beclomethasone dipropionate:
| Structural Feature | Position | Influence on Activity |
| Chlorine | C9α | Enhances glucocorticoid and anti-inflammatory activity. |
| Hydroxyl Group | C11β | Essential for potent glucocorticoid activity. |
| Methyl Group | C16β | Minimizes mineralocorticoid activity. |
| Propionate Ester | C17α | Contributes to high-affinity binding of the active metabolite (17-BMP) to the GR. |
| Propionate Ester | C21 | Modulates lipophilicity and serves as a site for hydrolysis to the active metabolite. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Corticosteroids
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For corticosteroids, QSAR studies have been employed to predict their binding affinity to the glucocorticoid receptor and other pharmacokinetic properties.
These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. By correlating these descriptors with the experimentally determined biological activities of a training set of corticosteroids, a predictive model can be developed.
While specific QSAR models exclusively for a large series of beclomethasone dipropionate derivatives are not extensively reported in publicly available literature, general QSAR models for corticosteroids provide valuable insights. These studies have highlighted the importance of factors such as molecular volume, partition coefficient (log P), and specific electronic features in determining glucocorticoid receptor binding affinity. Such models can be valuable tools in the rational design of new beclomethasone analogs with potentially enhanced properties.
Computational Chemistry Approaches for Ligand-Receptor Interactions
Computational chemistry provides powerful tools to investigate the interactions between ligands, such as beclomethasone dipropionate and its active metabolite 17-BMP, and their biological target, the glucocorticoid receptor, at an atomic level.
Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of beclomethasone dipropionate and its derivatives within the ligand-binding domain (LBD) of the glucocorticoid receptor can provide insights into the key molecular interactions that govern binding affinity. These studies can reveal important hydrogen bonds, hydrophobic interactions, and van der Waals contacts between the ligand and the amino acid residues of the LBD. For instance, the hydroxyl group at C11 and the carbonyl groups of the steroid are often involved in critical hydrogen bonding interactions with the receptor.
Prediction of Binding Modes and Energetics
The prediction of binding modes and the energetic profiles of beclomethasone dipropionate (BDP) derivatives are crucial for understanding their interaction with the glucocorticoid receptor (GR) and for the rational design of new, more potent, and selective compounds. Computational methods, such as molecular docking and molecular dynamics simulations, are instrumental in elucidating these interactions at an atomic level.
In silico molecular docking studies have been employed to investigate the binding interactions of synthesized BDP derivatives with the GR. researchgate.net These studies reveal that BDP derivatives generally exhibit favorable binding within the ligand-binding domain of the receptor. The binding affinity is a key energetic parameter that indicates the strength of the interaction. For instance, studies have shown that specific derivatives can have a strong binding affinity for the GR protein, in some cases comparable to co-crystallized ligands. researchgate.net
The binding mode of these derivatives often involves a network of non-covalent interactions with key amino acid residues in the GR's binding pocket. These interactions are critical for the stabilization of the ligand-receptor complex. For structurally similar corticosteroids like betamethasone (B1666872) dipropionate, molecular docking has identified specific hydrogen bonds and hydrophobic interactions. For example, the carbonyl group at C-3 and the hydroxyl group at C-11 of the steroid scaffold can form hydrogen bonds with residues such as Gln570 and Asn564, respectively. nih.gov Additionally, methyl groups on the steroid can engage in significant alkyl-alkyl and π-alkyl interactions with hydrophobic residues like Met560, Leu563, Met604, and Tyr735, further anchoring the ligand in the binding site. nih.gov
The energetics of binding are not solely dependent on the parent compound but also on its metabolites. Beclomethasone dipropionate itself is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (17-BMP). nih.govdrugbank.com This active metabolite has a significantly higher binding affinity for the glucocorticoid receptor. nih.govdrugbank.com This highlights that the prediction of binding energetics must also consider the metabolic activation of the compounds.
The following table summarizes the relative binding affinities of beclomethasone and its derivatives to the glucocorticoid receptor, with dexamethasone as a reference.
| Compound | Relative Binding Affinity (vs. Dexamethasone) |
| Dexamethasone | 1.00 |
| Beclomethasone Dipropionate (BDP) | ~0.5 |
| Beclomethasone-17-monopropionate (17-BMP) | ~13.0 |
| Beclomethasone | ~0.25 |
| Beclomethasone-21-monopropionate (21-BMP) | No significant affinity |
Data sourced from Biopharmaceutics & Drug Disposition. nih.gov
Computational predictions of binding free energies can provide a quantitative measure of the binding affinity. These methods, ranging from more efficient molecular mechanics-based approaches to more rigorous but computationally expensive techniques like free energy perturbation, aim to calculate the energy difference between the bound and unbound states of the ligand. nih.govnih.gov The accuracy of these predictions is highly dependent on the quality of the force fields used and the sampling of conformational space. nih.gov For BDP derivatives, these predictions can help in rank-ordering compounds based on their expected potency and in understanding the energetic contributions of different structural modifications.
The predicted binding poses from docking studies can also reveal multiple potential binding modes for a single ligand. researchgate.net The existence of multiple binding modes can have implications for the compound's activity and selectivity. Therefore, analyzing the energetics of different possible orientations is a critical step in the computational assessment of these derivatives.
Advanced Research Methodologies for Compound Characterization
Analytical Techniques for Compound and Metabolite Profiling
The precise identification and quantification of a new chemical entity and its subsequent metabolites are foundational to its development. These analytical techniques are essential for confirming the compound's identity, assessing its purity, and understanding its metabolic fate.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. youtube.com For a compound like SGX201, HPLC would be employed to establish its purity profile. By passing a solution of the compound through a column packed with a stationary phase, different components are separated based on their interactions with the packing material. A detector then measures the amount of each component as it elutes from the column, generating a chromatogram. The primary peak would correspond to this compound, and its area relative to the total area of all peaks provides a measure of its purity. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. youtube.com
Table 1: Illustrative HPLC Purity Analysis for a Novel Compound
| Parameter | Result |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 5.8 minutes |
| Purity (by area %) | >99% |
Table 2: Hypothetical ¹H NMR Data for a Key Structural Fragment
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.2 | Doublet | 2H | Aromatic Protons |
| 4.1 | Triplet | 2H | Methylene group adjacent to an electronegative atom |
| 1.5 | Singlet | 3H | Methyl group |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information allows for the determination of a compound's molecular weight with high accuracy, serving as a primary method for its identification. shimadzu.com In a typical MS experiment, the sample is first ionized, and the resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer. Mass spectrometry is also invaluable for metabolite profiling. After administration of this compound in a preclinical model, MS can be used to identify and quantify the various metabolites formed by the body's metabolic processes. sciex.com This is crucial for understanding the compound's biotransformation pathways.
Table 3: Example Mass Spectrometry Data for a Parent Compound and a Metabolite
| Species | Ionization Mode | Observed m/z | Interpretation |
| Parent Compound | ESI+ | 345.1234 [M+H]⁺ | Molecular Weight Confirmed |
| Metabolite | ESI+ | 361.1183 [M+O+H]⁺ | Oxidative Metabolite Identified |
Imaging Modalities in Preclinical Research
Preclinical imaging techniques allow for the non-invasive visualization and quantification of anatomical, pathological, and molecular processes within a living organism. These modalities are essential for assessing the effects of a new compound and understanding its interaction with biological targets.
Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) are two of the most widely used anatomical imaging modalities in preclinical research. mrsolutions.comnukleertipseminerleri.org CT utilizes X-rays to generate cross-sectional images of the body, providing excellent visualization of bone and other dense structures. nih.gov MRI, on the other hand, uses strong magnetic fields and radio waves to produce detailed images of soft tissues with high contrast. nih.gov In the context of this compound research, CT and MRI could be used to monitor changes in organ size, detect the presence of tumors or other pathologies, and assess the anatomical consequences of disease progression or treatment. nih.gov
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the in vivo quantification of biological processes at the molecular level. youtube.com This is achieved by administering a small amount of a radioactive tracer that is designed to bind to a specific biological target, such as a receptor or an enzyme. morressier.com The PET scanner detects the radiation emitted by the tracer, allowing researchers to visualize and quantify the distribution and concentration of the target. A key application of PET in drug development is to demonstrate "target engagement," which is the confirmation that a drug is binding to its intended target in the body. nih.govnih.gov For this compound, a specific PET radioligand could be developed to non-invasively measure the extent to which this compound occupies its target, providing crucial information for understanding its mechanism of action. nih.govnih.gov
High-Throughput Screening Platforms for Mechanistic Studies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of a compound's effects across a multitude of biological targets. For a compound like this compound, which contains the corticosteroid beclomethasone (B1667900) dipropionate, HTS platforms would be instrumental in elucidating its precise mechanisms of anti-inflammatory action.
Mechanistic studies using HTS could involve a variety of assay formats designed to probe different aspects of the inflammatory cascade. These platforms can be broadly categorized as biochemical and cell-based assays.
Biochemical Assays: These assays would focus on the direct interaction of beclomethasone dipropionate with specific molecular targets. For instance, screening could be performed to measure its binding affinity to various glucocorticoid receptor isoforms. Fluorescence polarization and FRET (Förster Resonance Energy Transfer) are common techniques used in this context.
Cell-Based Assays: To understand the compound's effects in a more physiologically relevant context, cell-based HTS assays are employed. These can range from reporter gene assays that measure the activation or repression of specific genes involved in inflammation to high-content screening (HCS) which uses automated microscopy to visualize cellular changes. For this compound, researchers might use cell lines that model the intestinal inflammation seen in radiation enteritis to screen for effects on cytokine production, cell signaling pathways (like NF-κB), and cell viability.
The following table illustrates a hypothetical HTS workflow for studying a compound like this compound:
| Screening Phase | Assay Type | Objective | Potential Readout |
| Primary Screen | Cell-based reporter assay (e.g., NF-κB luciferase) | Identify compounds that inhibit a key inflammatory pathway. | Decrease in luminescence signal. |
| Secondary Screen | High-content imaging | Characterize the morphological and functional changes in cells treated with active compounds. | Changes in cell morphology, nuclear translocation of target proteins. |
| Target Deconvolution | Biochemical binding assays | Identify the specific molecular target of the active compound. | Measurement of binding affinity (Kd). |
Bioinformatic and Statistical Methods for Data Analysis and Interpretation
The vast amount of data generated from HTS and other advanced research methodologies necessitates the use of sophisticated bioinformatic and statistical tools for meaningful analysis and interpretation.
Bioinformatic Methods:
Bioinformatics plays a crucial role in managing, analyzing, and interpreting the large datasets from mechanistic studies. For a compound like this compound, bioinformatic approaches would be essential for:
Data Management and Processing: Raw data from HTS platforms require significant processing, including normalization and quality control, which are often handled by specialized software pipelines.
Hit Identification and Prioritization: Algorithms are used to identify "hits" from primary screens based on their activity and to filter out false positives.
Pathway and Network Analysis: By integrating screening data with existing biological databases, bioinformatic tools can help to identify the cellular pathways and molecular networks that are modulated by the compound. This can provide deeper insights into its mechanism of action. For beclomethasone dipropionate, this could involve mapping its effects on gene expression networks related to inflammation and tissue repair.
Statistical Methods:
Rigorous statistical analysis is fundamental to ensure the validity and reliability of research findings. In the context of characterizing a compound like this compound, statistical methods are applied at every stage of research:
Experimental Design: Statistical principles guide the design of experiments, including determining appropriate sample sizes and randomization strategies to minimize bias.
Data Analysis: A wide range of statistical tests are used to analyze experimental data. For example, in clinical trials of this compound, statistical methods would be used to compare the incidence of radiation enteritis in the treatment group versus a placebo group. Analysis of variance (ANOVA) and regression models are commonly employed to assess the significance of treatment effects.
The table below outlines some of the statistical methods that would be relevant in the study of a compound like this compound:
| Research Stage | Statistical Method | Purpose |
| Preclinical Studies (HTS) | Z'-factor calculation | Assess the quality and robustness of an HTS assay. |
| Dose-response curve fitting | Determine the potency (e.g., IC50) of a compound. | |
| Clinical Trials | t-tests, ANOVA | Compare the means of different treatment groups. |
| Chi-squared test | Analyze categorical data, such as the incidence of adverse events. | |
| Survival analysis | Analyze time-to-event data, such as the time to onset of a clinical endpoint. |
Theoretical and Translational Implications for Research
Deeper Understanding of Glucocorticoid Signaling Pathways in Inflammatory Homeostasis
SGX201, as an oral formulation of beclomethasone (B1667900) 17,21-dipropionate (BDP), functions as a prodrug that is rapidly hydrolyzed to its active monoester, 17-monopropionate (17-BMP). nih.govdrugbank.com This active metabolite exerts its anti-inflammatory effects by binding to the human glucocorticoid receptor (GR). nih.govdrugbank.com Glucocorticoids (GCs) are essential steroid hormones that play a crucial role in regulating numerous physiological processes, including inflammation, stress response, and metabolic homeostasis. nih.govdrugbank.comqiagen.comnih.govnih.gov
The interaction of 17-BMP with the GR leads to conformational changes in the receptor, its dissociation from chaperone proteins, and subsequent translocation into the nucleus. drugbank.comqiagen.com Within the nucleus, the ligand-bound GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) or negative GREs (nGREs) in the promoter regions of target genes. drugbank.comqiagen.com While GCs can induce the transcription of anti-inflammatory genes, their primary anti-inflammatory effects are mediated through the repression of inflammatory genes. drugbank.comqiagen.com This inhibitory action is partly achieved through GRE-independent mechanisms, where monomeric GR can directly interact with and inhibit nuclear transcription factors such as AP-1, NF-κB, and NF-AT, which are key regulators of pro-inflammatory cytokine gene expression. drugbank.comqiagen.com
The study of this compound's localized action in the gastrointestinal tract can provide deeper insights into the tissue-specific regulation of glucocorticoid signaling. Understanding how this specific formulation optimizes GR activation and subsequent gene modulation within the inflamed GI mucosa, while minimizing systemic effects, contributes to a more nuanced comprehension of how GCs maintain or restore inflammatory homeostasis in specific organ systems. This localized approach may reveal novel regulatory loops or cellular responses unique to the GI environment that are critical for controlling inflammation.
Insights into Radiation-Induced Biological Responses and Mitigation Strategies at the Molecular Level
Radiation exposure, particularly high-linear energy transfer (LET) radiation, induces significant biological responses, including DNA damage, oxidative stress, and a robust inflammatory reaction, which can lead to acute radiation syndrome (ARS) and long-term tissue damage. prnewswire.comnih.govucl.ac.ukflinders.edu.aunih.govenv.go.jpd-nb.info The gastrointestinal tract is particularly sensitive to radiation, with radiation enteritis being a common and severe complication of radiotherapy or accidental exposure. prnewswire.comfirstwordpharma.comdrug-dev.comfirstwordpharma.comsoligenix.com
This compound's development for acute radiation enteritis positions it as a valuable compound for investigating the molecular mechanisms underlying radiation-induced injury and the efficacy of targeted anti-inflammatory interventions. Its action as a glucocorticoid receptor agonist suggests that it mitigates radiation-induced inflammation by suppressing the expression of pro-inflammatory mediators and modulating immune cell activity in the irradiated tissue. biospace.comdrugbank.com Research with this compound can elucidate how localized glucocorticoid signaling influences the complex interplay between radiation-induced DNA damage response, cellular senescence, and the subsequent activation of inflammatory cascades. prnewswire.comucl.ac.uknih.govd-nb.info
Specifically, studies could explore how this compound impacts:
Cytokine Release: Radiation triggers the release of various pro-inflammatory cytokines (e.g., IL-6, TNF-α) that perpetuate the inflammatory cycle. This compound's ability to repress these cytokines at the transcriptional level can be studied to understand the precise molecular pathways involved in mitigating the "cytokine storm" associated with radiation injury. biospace.comdrugbank.com
Cellular Apoptosis and Survival: While radiation induces cell death, glucocorticoids can influence the survival and apoptosis of various cell types, including immune cells. drugbank.comd-nb.info Investigating how this compound modulates these processes in irradiated intestinal epithelial cells and immune cells can provide insights into tissue repair and regeneration post-radiation.
Fibrosis and Chronic Inflammation: Long-term consequences of radiation exposure often include chronic inflammation and fibrosis. Understanding how this compound's localized anti-inflammatory action influences these chronic processes at a molecular level could inform strategies for preventing late radiation effects.
Potential for this compound as a Research Tool for Studying Localized Inflammation
The design of this compound as an oral formulation targeting gastrointestinal inflammation makes it a valuable research tool for studying localized inflammatory processes. Unlike systemic corticosteroids, which have widespread effects and potential side effects, this compound's localized action allows for the investigation of inflammatory mechanisms within a specific tissue compartment without confounding systemic influences. nih.govdrugbank.comnih.gov
Researchers can utilize this compound in preclinical models of localized inflammation (e.g., inflammatory bowel disease models, radiation-induced mucositis models) to:
Dissect Inflammatory Pathways: By observing the effects of this compound on gene expression, protein levels, and cellular infiltration in specific inflamed tissues, researchers can better delineate the contributions of various inflammatory pathways and mediators to disease pathogenesis.
Evaluate Targeted Drug Delivery: this compound serves as a model for studying the efficacy of localized drug delivery strategies in managing inflammation, providing insights into formulation science and pharmacokinetic profiles optimized for specific anatomical sites.
Investigate Glucocorticoid Resistance: In conditions of chronic inflammation, tissues can develop glucocorticoid resistance. This compound could be used to study the mechanisms of localized glucocorticoid resistance and to identify biomarkers that predict therapeutic response or resistance in a tissue-specific manner.
Contribution to the Development of Next-Generation Anti-inflammatory Agents
The development of this compound contributes to the broader field of next-generation anti-inflammatory agents by demonstrating the utility of targeted glucocorticoid delivery to minimize systemic adverse effects while maximizing local therapeutic efficacy. nih.govdrugbank.comnih.gov Traditional systemic corticosteroids, despite their potent anti-inflammatory properties, are associated with a range of undesirable side effects, limiting their long-term use. nih.govnih.gov
This compound’s approach highlights several key principles for future anti-inflammatory drug development:
Localized Action: The emphasis on localized delivery, as exemplified by this compound for GI inflammation, is a critical strategy for developing safer and more effective anti-inflammatory drugs. This minimizes exposure of non-target tissues to the drug, thereby reducing systemic side effects.
Prodrug Strategy: The use of a prodrug (BDP) that is activated locally (to 17-BMP) is an elegant chemical strategy to achieve targeted drug delivery and activity. nih.govdrugbank.com This approach can be applied to other anti-inflammatory compounds to improve their therapeutic index.
Selective Receptor Modulation: While this compound utilizes the broad anti-inflammatory effects of glucocorticoid receptor agonism, its localized application can be seen as a step towards more selective modulation of inflammatory pathways. Future research may explore how to further refine glucocorticoid receptor modulation to enhance transrepression (anti-inflammatory) while minimizing transactivation (associated with metabolic side effects).
Combination Therapies: Understanding this compound's mechanism could also inform the development of combination therapies where it is used synergistically with other anti-inflammatory or cytoprotective agents to address complex inflammatory conditions, especially those arising from tissue damage like radiation injury.
The insights gained from this compound's research and development contribute to a paradigm shift in anti-inflammatory drug design, moving towards agents that offer potent local effects with a reduced systemic burden.
Q & A
Q. How should conflicting results between this compound’s efficacy in diarrhea reduction and patient-reported quality of life be reconciled?
Q. What standards govern the inclusion of this compound trial data in meta-analyses or systematic reviews?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
